

Commercial Suppliers of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Digoxigenin monodigitoxoside*

Cat. No.: *B194527*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial sources for **Digoxigenin monodigitoxoside**, a critical reagent for studies involving Na⁺/K⁺-ATPase inhibition and cardiac glycoside research. This document outlines key technical data for commercially available **Digoxigenin monodigitoxoside**, details relevant experimental protocols, and illustrates associated signaling pathways.

Commercial Availability and Product Specifications

Digoxigenin monodigitoxoside is available from several reputable suppliers catering to the research community. The following table summarizes the key quantitative data for products from various vendors, allowing for a straightforward comparison of purity, formulation, and storage requirements.

Supplier	Product Number	Purity	Formulation	Available Sizes	Storage Conditions
MedChemExpress	HY-145154	≥98.0%	Solid Powder	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. [1]
Santa Cruz Biotechnology	sc-211332	≥97%	Solid	Not specified	Store at room temperature.
Biosynth	FD21899	Not specified	Solid	0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg	Store at <-15°C, keep dry, under inert gas. [2]
Clearsynth	CS-O-13699	>98% (by HPLC)	Solid	Not specified	Store at 2-8°C.
Cayman Chemical	21699	≥97%	A solid	500 µg, 1 mg	-20°C.
LGC Standards	TRC-D446505	Not specified	Neat	1 mg, 5 mg, 10 mg	-20°C. [3]
Sigma-Aldrich	D9026 (as Digoxigenin)	Analytical Standard	Solid	Not specified	2-8°C. [4]
TargetMol	T36060	Not specified	Solid	1 mg	-20°C.

Experimental Protocols

Digoxigenin monodigitoxoside is primarily utilized for its inhibitory effects on the Na⁺/K⁺-ATPase. Below are detailed methodologies for key experiments involving this compound.

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

This protocol is adapted from standard colorimetric assays that measure the liberation of inorganic phosphate (Pi) from ATP hydrolysis by Na⁺/K⁺-ATPase.

Materials:

- **Digoxigenin monodigitoxoside**
- Purified Na⁺/K⁺-ATPase enzyme (e.g., from porcine cerebral cortex)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
- ATP solution (10 mM)
- Malachite Green reagent for phosphate detection
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **Digoxigenin monodigitoxoside** in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.
- In a 96-well plate, add 20 µL of the diluted **Digoxigenin monodigitoxoside** or a vehicle control (DMSO in Assay Buffer) to respective wells.
- Add 20 µL of the purified Na⁺/K⁺-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction and measure the amount of liberated inorganic phosphate by adding 150 µL of Malachite Green reagent to each well.

- After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a spectrophotometer.
- Calculate the percentage of inhibition for each concentration of **Digoxigenin monodigitoxoside** relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of **Digoxigenin monodigitoxoside** on cultured cells.

Materials:

- **Digoxigenin monodigitoxoside**
- Cell line of interest (e.g., A549 human lung carcinoma cells)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **Digoxigenin monodigitoxoside** in complete cell culture medium.
- Remove the old medium from the wells and replace it with 100 μ L of the medium containing different concentrations of the compound or a vehicle control.
- Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

- After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Carefully remove the medium containing MTT and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Measurement of Inotropic Effects on Isolated Heart Tissue (Langendorff Preparation)

This ex vivo protocol evaluates the effect of **Digoxigenin monodigitoxoside** on the contractility of an isolated mammalian heart.

Materials:

- **Digoxigenin monodigitoxoside**
- Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH_2PO_4 , 1.2 mM MgSO_4 , 2.5 mM CaCl_2 , 25 mM NaHCO_3 , 11 mM glucose)
- Langendorff apparatus
- Pressure transducer and data acquisition system
- Small animal (e.g., guinea pig or rat)

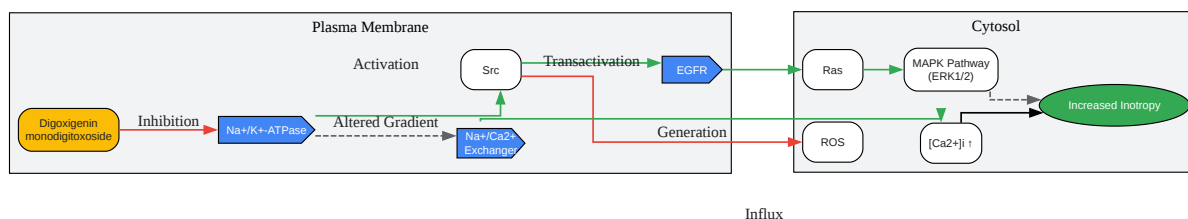
Procedure:

- Prepare the Langendorff apparatus by circulating warm (37°C), oxygenated (95% O_2 , 5% CO_2) Krebs-Henseleit solution.

- Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
- Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution.
- Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric pressure.
- Allow the heart to stabilize for a baseline period (approximately 20-30 minutes).
- Introduce **Digoxigenin monodigitoxoside** into the perfusate at various concentrations.
- Record the changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
- Analyze the data to determine the dose-dependent inotropic effect of the compound.

Signaling Pathways and Experimental Workflows

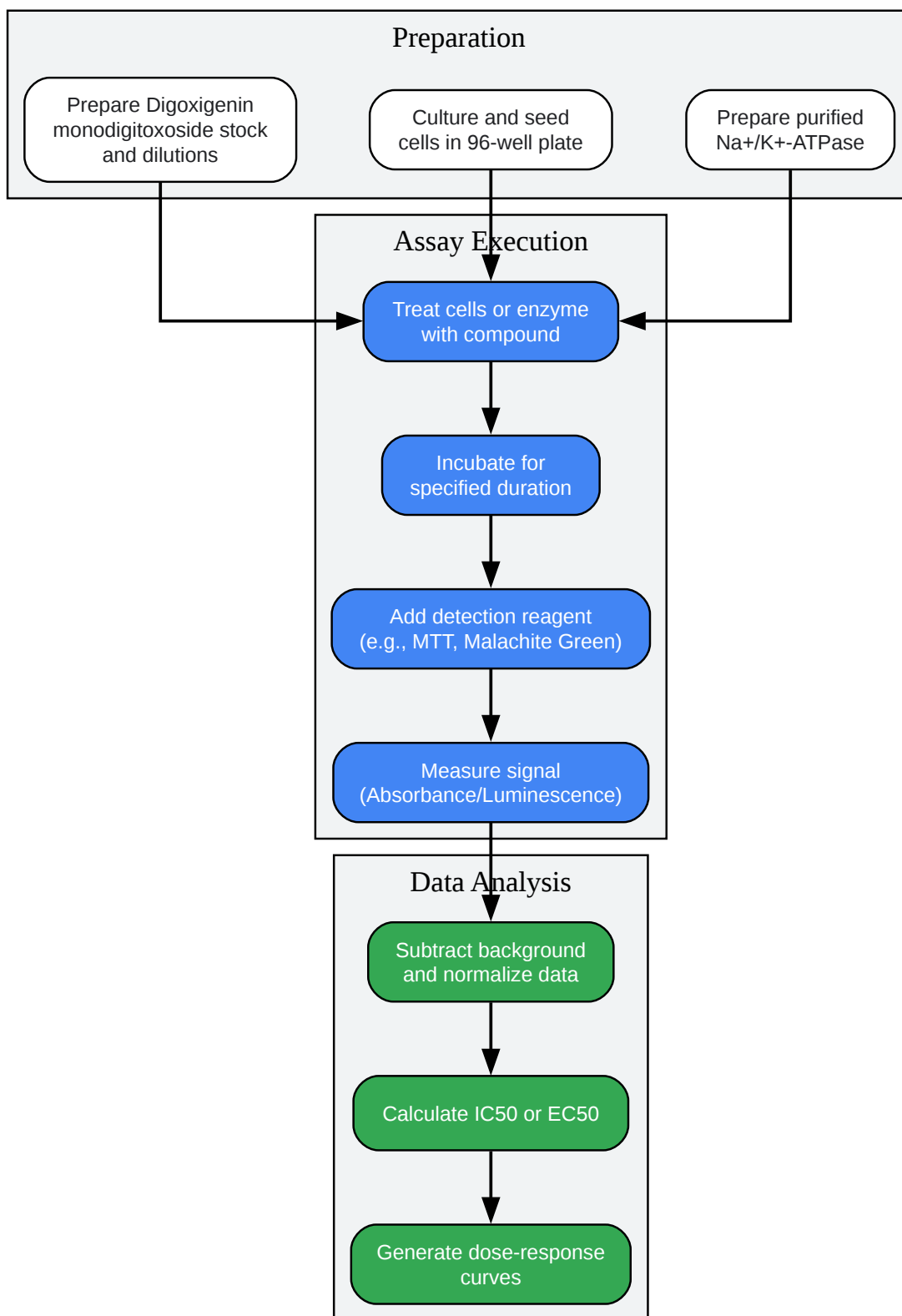
The biological effects of **Digoxigenin monodigitoxoside** are primarily mediated through its interaction with the Na⁺/K⁺-ATPase, which acts as a signal transducer. Inhibition of this ion pump leads to a cascade of downstream events.



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Signaling cascade initiated by **Digoxigenin monodigitoxoside**.

The following diagram illustrates a typical experimental workflow for assessing the in vitro activity of **Digoxigenin monodigitoxoside**.



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Workflow for in vitro activity assessment.

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